MCL1 Binding Affinity: Tapotoclax (AMG 176) vs. AMG 397, S64315, and AZD5991
Tapotoclax exhibits a potent binding affinity for MCL1. A direct head-to-head comparison in a standardized fluorescence polarization assay shows it to have a Ki of 0.06 nM [1]. This places its affinity in a distinct range compared to other clinical-stage MCL1 inhibitors: AMG 397 (murizatoclax) demonstrates a higher affinity at 0.015 nM, while AZD5991 and S64315 show lower affinities at 0.2 nM (Kd) and 0.026 nM, respectively [1].
| Evidence Dimension | Binding Affinity (Ki or Kd) |
|---|---|
| Target Compound Data | Ki = 0.06 nM |
| Comparator Or Baseline | AMG 397: Ki = 0.015 nM; AZD5991: Kd = 0.2 nM; S64315: Ki = 0.026 nM |
| Quantified Difference | Tapotoclax exhibits 4-fold lower affinity than AMG 397, but 3.3-fold higher affinity than AZD5991 and 2.3-fold lower affinity than S64315. |
| Conditions | Fluorescence polarization assay for MCL1 binding (in vitro) |
Why This Matters
Precise knowledge of target affinity is essential for selecting the appropriate tool compound for in vitro and in vivo experiments, as potency differences can influence efficacy and therapeutic window in a given model system.
- [1] Garg V, et al. Table 3: BH3-mimetic. In: Targeting the BCL-2 family in hematologic malignancies. 2024. PMC11169396. View Source
